molecular formula C32H32N4O5 B606551 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide CAS No. 1693731-40-6

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide

Cat. No.: B606551
CAS No.: 1693731-40-6
M. Wt: 552.6 g/mol
InChI Key: KLHOCHQJHXNKAS-UHFFFAOYSA-N
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Description

CCT251236 is a bisamide compound identified through an unbiased phenotypic screen to detect inhibitors of the heat shock factor 1 (HSF1) stress pathway. This compound is orally bioavailable and has shown efficacy in human ovarian carcinoma xenograft models .

Scientific Research Applications

CCT251236 has a wide range of scientific research applications:

Mechanism of Action

CCT251236 exerts its effects by inhibiting the HSF1-mediated transcription pathway. It binds to the protein pirin, a high-affinity molecular target, and disrupts the HSF1 stress response. This inhibition leads to decreased expression of heat shock proteins, which are involved in cellular stress responses and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCT251236 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the bisamide core through amide bond formation reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are typically optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of CCT251236 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

CCT251236 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CCT251236

CCT251236 is unique due to its high oral bioavailability, potent inhibition of the HSF1 pathway, and efficacy in ovarian carcinoma models. Its ability to bind to pirin and disrupt the HSF1-mediated transcription makes it a valuable tool for studying cellular stress responses and developing new cancer therapies .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHOCHQJHXNKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693731-40-6
Record name N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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